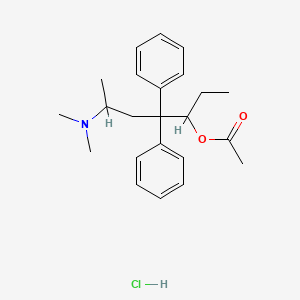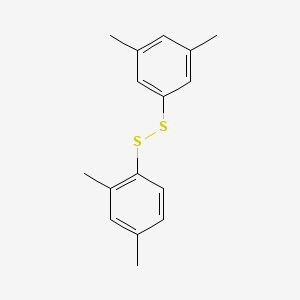
Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl typically involves the oxidation of thiols. One common method is the oxidative coupling of 2,4-dimethylphenyl thiol and 3,5-dimethylphenyl thiol using oxidizing agents such as iodine or hydrogen peroxide under mild conditions . The reaction can be represented as follows:
2RSH+Oxidizing Agent→RSSR+Reduced Agent
Industrial Production Methods
On an industrial scale, the production of disulfide compounds often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include the use of catalysts to enhance the reaction rate and yield. For example, vanadyl acetylacetonate can be used as a catalyst in the oxygen oxidative polymerization of diphenyl disulfide.
化学反応の分析
Types of Reactions
Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2,4-dimethylphenyl thiol and 3,5-dimethylphenyl thiol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl has several applications in scientific research:
作用機序
The mechanism of action of disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl involves the cleavage and formation of the disulfide bond. This process is crucial in redox biology, where disulfide bonds play a key role in the structural stability and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein function and signaling pathways .
類似化合物との比較
Similar Compounds
Disulfide, bis(2,5-dimethylphenyl): Similar structure but with methyl groups at the 2,5 positions.
Disulfide, bis(3,5-dimethylphenyl): Similar structure but with both phenyl rings having methyl groups at the 3,5 positions.
Uniqueness
Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to other disulfide compounds .
特性
CAS番号 |
65104-30-5 |
|---|---|
分子式 |
C16H18S2 |
分子量 |
274.4 g/mol |
IUPAC名 |
1-[(2,4-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-5-6-16(14(4)8-11)18-17-15-9-12(2)7-13(3)10-15/h5-10H,1-4H3 |
InChIキー |
ODOGSCCHVYNOSE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)SSC2=CC(=CC(=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
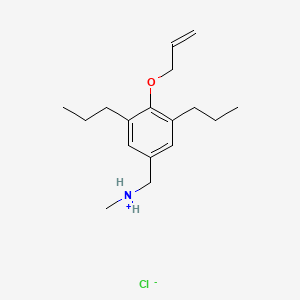
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)
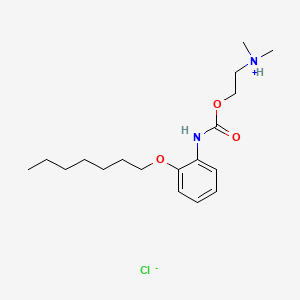
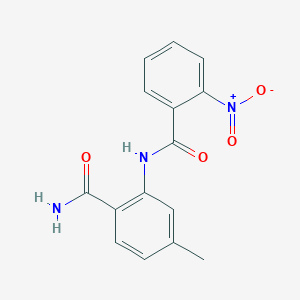
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)

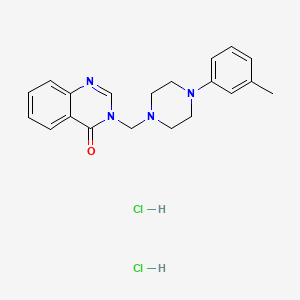
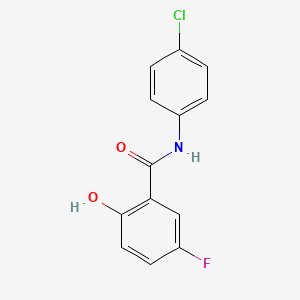
![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
